molecular formula C11H22O4 B8685834 Ethyl 4,4-diethoxypentanoate CAS No. 92557-39-6

Ethyl 4,4-diethoxypentanoate

Cat. No.: B8685834
CAS No.: 92557-39-6
M. Wt: 218.29 g/mol
InChI Key: JWMRPSYVFUZQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-diethoxypentanoate is a chemical ester compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Compounds within this ester class are frequently employed as key intermediates and building blocks in sophisticated organic synthesis . The structure of related esters, such as ethyl 4,4-dimethyl-3-oxopentanoate, highlights their role as pivotal precursors in constructing complex molecules for medicinal chemistry and material science . Furthermore, simple esters like ethyl pentanoate and ethyl 4-pentenoate are well-documented for their use in imparting fruity aromas and flavors, suggesting potential applications in the flavor and fragrance industry . Researchers value this class of compounds for developing novel synthetic methodologies and exploring new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92557-39-6

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 4,4-diethoxypentanoate

InChI

InChI=1S/C11H22O4/c1-5-13-10(12)8-9-11(4,14-6-2)15-7-3/h5-9H2,1-4H3

InChI Key

JWMRPSYVFUZQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Ethyl 4,4 Diethoxypentanoate Formation

Advanced Synthetic Approaches to Ethyl 4,4-Diethoxypentanoate

Reductive Etherification of Ethyl Levulinate via Acetalization

A prominent route for the synthesis of this compound is the reductive etherification of ethyl levulinate. This process is believed to proceed through a tandem acetalization-hydrogenolysis mechanism, where this compound serves as a key intermediate. nih.gov The initial step involves the formation of an acetal (B89532) from ethyl levulinate and ethanol (B145695).

Ethyl Levulinate + 2 Ethanol ⇌ this compound + H₂O

This reaction is then followed by a hydrogenolysis step to produce the final ether product, ethyl 4-ethoxypentanoate. nih.gov The formation of the acetal intermediate is a critical stage that is significantly influenced by the catalytic system employed. nih.gov

Research has shown that a combination of a Pd/SiO₂-C catalyst with a zeolite can lead to high conversion and selectivity. nih.gov This synergistic effect underscores the importance of both metal and acid sites in the catalytic process. The reaction is typically carried out under a hydrogen atmosphere at elevated temperatures. nih.govresearchgate.net

Table 1: Performance of Palladium-Based Catalysts in Reductive Etherification

Catalyst Co-catalyst Temperature (°C) H₂ Pressure (MPa) Ethyl Levulinate Conversion (%) Ethyl 4-ethoxypentanoate Selectivity (%) Reference
Pd/SiO₂-C Beta zeolite 140 0.5 100 93 nih.gov
Pd/C - 200-220 ~6.9 - 54-77 (for various alkyl 4-alkoxypentanoates) researchgate.net

Zeolites, particularly H-Beta zeolite, have been identified as effective co-catalysts in the synthesis of etherified esters from ethyl levulinate. nih.govresearchgate.net The acidic properties of zeolites promote the acetalization step, leading to the formation of this compound. nih.gov When used in conjunction with a palladium catalyst, H-Beta zeolite significantly enhances the yield and selectivity of the final ether product. nih.govresearchgate.net The introduction of acidity through the zeolite is a crucial factor in achieving high conversion rates of ethyl levulinate. researchgate.net

To maximize the yield and selectivity of this compound and its subsequent ether product, optimization of several reaction parameters is essential. These parameters include:

Temperature: The reaction is typically conducted at elevated temperatures, for instance, at 140°C. nih.gov

Pressure: A hydrogen pressure of around 0.5 MPa has been found to be effective. nih.gov

Catalyst Combination: The synergistic use of a palladium-based catalyst and an acidic co-catalyst like H-Beta zeolite has proven to be highly effective. nih.gov

Reactant Ratios: The molar ratio of ethanol to ethyl levulinate can influence the reaction equilibrium and product distribution.

By carefully controlling these parameters, it is possible to achieve nearly complete conversion of ethyl levulinate with high selectivity towards the desired etherified product. nih.gov

Role of Homogeneous and Heterogeneous Acidic Catalysts in Acetal Formation

Synthesis via Orthoester Chemistry (e.g., Triethyl Orthoformate)

An alternative synthetic route to acetals involves the use of orthoesters, such as triethyl orthoformate. wikipedia.orgatamanchemicals.com This compound is a valuable reagent in organic synthesis for the formation of acetals and can be used to convert carboxylic acids to their corresponding ethyl esters. wikipedia.orgatamanchemicals.com While direct synthesis of this compound from ethyl levulinate using triethyl orthoformate is not explicitly detailed in the provided search results, the fundamental reactivity of orthoesters suggests its potential as a synthetic tool for this transformation.

Triethyl orthoformate reacts with carbonyl compounds in the presence of an acid catalyst to form the corresponding diethyl acetal. wikipedia.org It can also be used to drive esterification reactions to completion by reacting with the byproduct water. wikipedia.orgatamanchemicals.com The industrial synthesis of triethyl orthoformate is typically from hydrogen cyanide and ethanol or from the reaction of sodium ethoxide with chloroform. wikipedia.orgatamanchemicals.com

Mechanistic Investigations of this compound Formation

The formation of this compound is fundamentally an acetalization reaction. It is the diethyl acetal of ethyl levulinate. The synthesis is typically achieved through the acid-catalyzed reaction of ethyl levulinate with ethanol or by using triethyl orthoformate.

Analysis of the Tandem Acetalization-Hydrogenolysis Pathway

While a direct tandem acetalization-hydrogenolysis pathway for the formation of this compound is not the primary synthetic route, the principles of acetalization are central to its synthesis. The core of the synthesis is the protection of the ketone group of ethyl levulinate as a diethyl acetal. This transformation is crucial in various multi-step synthetic sequences where the ketone functionality needs to be inert to subsequent reactions.

The mechanism for the acid-catalyzed acetalization of the ketone in ethyl levulinate with ethanol proceeds through several key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of the ketone, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal.

Deprotonation to Form a Hemiacetal: A base, typically another ethanol molecule, deprotonates the oxonium ion to yield a hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Second Nucleophilic Attack by Ethanol: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

Final Deprotonation: A final deprotonation step yields the stable this compound and regenerates the acid catalyst.

This entire process is reversible, and the equilibrium can be driven towards the formation of the acetal by removing the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.

Identification and Characterization of Reaction Intermediates and Transition States

The key intermediates in the formation of this compound are the hemiacetal and the oxonium ion .

Hemiacetal: This intermediate is formed after the first molecule of ethanol attacks the protonated carbonyl group. It contains both an ether and a hydroxyl group attached to the same carbon. Hemiacetals are generally unstable and are readily converted back to the starting ketone or proceed to form the full acetal in the presence of excess alcohol and an acid catalyst.

Oxonium Ion: This positively charged intermediate is formed after the protonated hydroxyl group of the hemiacetal leaves as water. The positive charge is delocalized between the carbon and the oxygen atom through resonance, which provides significant stability. This intermediate is highly electrophilic and readily attacked by the second molecule of ethanol.

The transition states in this reaction pathway involve the simultaneous bond-forming and bond-breaking processes. For instance, the transition state for the initial nucleophilic attack of ethanol on the protonated carbonyl involves the partial formation of the C-O bond and the partial breaking of the C=O pi bond. Similarly, the transition state for the loss of water from the protonated hemiacetal involves the partial breaking of the C-OH2 bond and the partial formation of the C=O double bond of the oxonium ion.

Kinetic Studies and Rate-Determining Steps in Synthesis Pathways

While specific kinetic data for the synthesis of this compound is not extensively reported, the kinetics of acid-catalyzed acetal formation are well-understood. Generally, for the formation of acetals from ketones with simple alcohols, the rate-determining step is often the formation of the oxonium ion from the hemiacetal. This step involves the cleavage of a C-O bond and the departure of a water molecule, which typically has a higher activation energy compared to the initial nucleophilic attack on the protonated carbonyl.

Chemical Reactivity, Derivatization, and Transformation Studies

Role as an Intermediate in Subsequent Chemical Conversions

The structure of ethyl 4,4-diethoxypentanoate makes it a suitable precursor for the synthesis of other valuable chemical entities. Key transformations include catalytic hydrogenolysis and stereoselective manipulations.

This compound (EDEP) is a key intermediate in the synthesis of ethyl 4-ethoxypentanoate (EEP), a promising biofuel additive. The conversion of EDEP to EEP is achieved through a catalytic hydrogenolysis reaction. This process typically follows a tandem acetalization-hydrogenolysis pathway starting from ethyl levulinate (EL). In this two-step sequence, the ketone group of ethyl levulinate is first converted to the diethyl acetal (B89532) (EDEP), which is then subjected to hydrogenolysis to yield the final ether product, EEP.

Under optimized conditions, the combination of a Pd/SiO2-C catalyst with a beta zeolite co-catalyst can lead to a complete conversion of ethyl levulinate and a high selectivity towards EEP, reaching up to 93%.

Table 1: Catalytic Systems for the Synthesis of Ethyl 4-ethoxypentanoate (EEP) from Ethyl Levulinate via this compound (EDEP) Intermediate

Catalyst SystemTemperature (°C)Hydrogen Pressure (MPa)EL Conversion (%)EEP Selectivity (%)
Pd/SiO2-C1400.5HighHigh
Pd/SiO2-C + Beta ZeoliteOptimizedOptimized10093

Reactions with Diverse Substrates

The reactivity of this compound with a variety of substrates allows for the synthesis of diverse chemical structures. A key area of interest is its reaction with carbohydrate derivatives to form acetals.

Detailed research findings on the direct acetalization reactions of this compound with carbohydrate derivatives are not extensively documented in the available literature.

Specific examples and methodologies for the formation of ethoxycarbonylbutylidene acetals from this compound and carbohydrate derivatives have not been identified in the surveyed scientific literature.

A comprehensive investigation of the regioselectivity and stereochemistry of acetals derived from the reaction of this compound with carbohydrates is not present in the currently accessible research.

Exploration of Other Electrophilic and Nucleophilic Reactions

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbon and the potential for nucleophilic attack at various sites within the molecule. Research into its chemical behavior has revealed its participation in several key transformations, which are illustrative of the interplay between its functional groups.

Electrophilic Character and Acetal Formation

While this compound itself is not typically the electrophile in major reactions, its synthesis often involves an electrophilic attack on the carbonyl group of its precursor, ethyl levulinate. The formation of the diethyl acetal moiety is a prime example of such a reaction. In a typical synthesis, ethyl levulinate reacts with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid. In this reaction, the carbonyl carbon of ethyl levulinate acts as an electrophile, undergoing attack by the nucleophilic ethanol (B145695) molecules.

This compound is also recognized as a likely intermediate in the tandem acetalization-hydrogenolysis process during the reductive etherification of ethyl levulinate to ethyl-4-ethoxypentanoate researchgate.net.

Nucleophilic Reactions

This compound possesses sites susceptible to nucleophilic attack, primarily at the alpha-carbon (Cα) to the ester group and the carbonyl carbon of the ester itself.

Alkylation of Enolates: The presence of protons on the carbon alpha to the ester group allows for the formation of a nucleophilic enolate ion in the presence of a suitable base. This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. This type of reaction is well-established for related β-keto esters and dialkyl malonates, indicating the potential for similar reactivity in this compound libretexts.orglibretexts.org. The general steps for such an alkylation would involve enolate formation followed by nucleophilic attack on an alkyl halide.

Reduction of the Ester Group: The ester functional group in this compound can undergo nucleophilic attack by reducing agents. For instance, a similar compound, ethyl 2-cyano-4-diethoxypentanoate, has been shown to undergo reduction of both the cyano and ester functions using lithium aluminum hydride (LiAlH₄) rsc.org. This suggests that the ester group of this compound can be reduced to a primary alcohol, 4,4-diethoxypentan-1-ol, via nucleophilic hydride attack on the carbonyl carbon.

The following table summarizes the key electrophilic and nucleophilic reactions involving this compound and its precursors.

Reaction TypeReagents and ConditionsProduct(s)
Electrophilic (Acetal Formation) Ethyl levulinate, triethyl orthoformate, p-toluenesulfonic acid, heatThis compound
Nucleophilic (Enolate Alkylation) 1. Strong base (e.g., Sodium ethoxide, LDA) 2. Alkyl halide (R-X)Ethyl 2-alkyl-4,4-diethoxypentanoate
Nucleophilic (Ester Reduction) Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., THF)4,4-diethoxypentan-1-ol

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment.

For Ethyl 4,4-diethoxypentanoate, with the structure CH₃C(OCH₂CH₃)₂CH₂COOCH₂CH₃, a total of nine distinct carbon signals would be anticipated, as no two carbon atoms are in identical chemical environments. The expected chemical shifts can be predicted based on the functional groups present:

C=O (Ester Carbonyl): This carbon would appear furthest downfield, typically in the range of 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen.

C(OR)₂ (Acetal Carbon): The quaternary carbon of the acetal (B89532) group is expected to resonate in the range of 95-105 ppm.

-OCH₂- (Ester and Ether Methylene (B1212753) Carbons): The methylene carbons of the ethoxy groups and the ethyl ester would appear in the region of 60-70 ppm. The two methylene carbons of the diethoxy groups are equivalent, and the methylene of the ethyl ester is distinct.

-CH₂- (Aliphatic Methylene Carbons): The two methylene groups in the pentanoate chain would have distinct signals in the aliphatic region, likely between 20-40 ppm.

-CH₃ (Methyl Carbons): The three methyl groups (one from the pentanoate backbone and two from the ethoxy groups) would appear most upfield, typically between 10-20 ppm. The two methyl groups of the diethoxy groups are equivalent.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

Carbon Atom Expected Chemical Shift (δ, ppm)
Ester C=O170-180
Acetal C95-105
Ester -OCH₂-60-65
Ether -OCH₂-58-62
-CH₂- (adjacent to C=O)30-40
-CH₂- (adjacent to acetal)25-35
Acetal -C-CH₃20-30
Ether -CH₃15-20
Ester -CH₃10-15

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key parameters.

For this compound, the following proton signals would be expected:

-OCH₂- (Ester): A quartet around 4.1 ppm, split by the adjacent methyl group.

-OCH₂- (Ether): A quartet around 3.4-3.6 ppm, split by the adjacent methyl groups.

-CH₂- (adjacent to C=O): A triplet around 2.4 ppm.

-CH₂- (adjacent to acetal): A triplet around 1.9 ppm.

-C-CH₃ (Acetal): A singlet around 1.3 ppm.

-CH₃ (Ester): A triplet around 1.2 ppm.

-CH₃ (Ether): A triplet around 1.1 ppm.

A hypothetical data table for the expected ¹H NMR signals is provided below.

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ester -OCH₂-~4.1Quartet2H
Ether -OCH₂-~3.4-3.6Quartet4H
-CH₂- (adjacent to C=O)~2.4Triplet2H
-CH₂- (adjacent to acetal)~1.9Triplet2H
Acetal -C-CH₃~1.3Singlet3H
Ester -CH₃~1.2Triplet3H
Ether -CH₃~1.1Triplet6H

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum for this compound is available from the NIST Chemistry WebBook, where it is listed under its synonym, "Levulinic acid, ethyl ester, diethyl acetal" chemsrc.com.

The key absorption bands in the IR spectrum that are characteristic of the structure of this compound are:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.

C-O Stretch (Ester and Ether): Multiple strong bands are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponding to the C-O single bond stretching vibrations of the ester and the two ether linkages.

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

The following table summarizes the significant peaks in the IR spectrum of this compound.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch2850-3000Medium to Strong
C=O Stretch (Ester)~1740Strong
C-O Stretch1000-1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Molecular Ion Peak ([M]⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₂₂O₄), which is 218.15 g/mol .

Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment would likely be observed at m/z 173, corresponding to the loss of an ethoxy radical from the acetal or ester group.

Loss of Ethyl Group (-CH₂CH₃): A peak at m/z 189 would correspond to the loss of an ethyl radical.

McLafferty Rearrangement: Esters can undergo a characteristic McLafferty rearrangement, which could lead to the formation of specific fragment ions.

Other Fragments: Various other fragments corresponding to the cleavage of C-C and C-O bonds would also be present.

A hypothetical table of major expected fragments is shown below.

m/z Possible Fragment Identity
218[M]⁺
189[M - CH₂CH₃]⁺
173[M - OCH₂CH₃]⁺
145[M - OCH₂CH₃ - C₂H₄]⁺
101[C(OCH₂CH₃)₂]⁺
45[OCH₂CH₃]⁺

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For Ethyl 4,4-diethoxypentanoate, DFT calculations would be instrumental in determining its optimal three-dimensional structure.

The process begins with a geometry optimization, where the arrangement of atoms is computationally adjusted to find the lowest energy state, corresponding to the most stable molecular geometry. This would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the ethyl ester group, the central carbon chain, and the two ethoxy groups attached to the C4 position.

From the optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Hypothetical Data Table for Optimized Geometry of this compound (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual research.

ParameterBond/AngleCalculated Value
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.34 Å
Bond LengthC-C (backbone)~1.53 Å
Bond AngleO=C-O (ester)~124°
Dihedral AngleC-C-C-CVaries with conformation

Quantum-Chemical Modeling of Reaction Mechanisms and Energy Profiles

Quantum-chemical modeling is essential for elucidating the step-by-step pathways of chemical reactions involving this compound. For example, the hydrolysis of the ester or the acetal (B89532) group could be investigated.

By mapping the potential energy surface, computational chemists can identify transition states, which are the energy maxima along a reaction coordinate, and intermediate structures. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.

These models would allow for the exploration of different reaction conditions, such as the presence of an acid or base catalyst, and predict the most favorable reaction pathway. The insights gained from such modeling can be invaluable for optimizing synthetic routes and understanding the compound's stability.

Conformational Analysis and Energetic Stability of Isomers

This compound is a flexible molecule with several single bonds around which rotation can occur, leading to different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

Using computational methods, a systematic search of the conformational space can be performed by rotating key dihedral angles. The energy of each resulting conformation would be calculated to identify the global minimum and other low-energy local minima. The relative energies of these conformers, often expressed as a Boltzmann distribution, determine their population at a given temperature. This analysis is crucial for understanding the molecule's average structure and how its shape influences its physical and chemical properties.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is vital for interpreting experimental spectra and confirming the structure of a compound.

For this compound, the theoretical prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful. By calculating the magnetic shielding of each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These theoretical values, when compared to experimental data, can help in the definitive assignment of signals to specific atoms within the molecule.

Similarly, theoretical calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. The computed frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be matched with experimental absorption bands to provide a detailed understanding of the molecule's vibrational properties.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts (Illustrative) This table illustrates the type of data that would be generated from theoretical spectroscopic predictions. The values are not based on actual research.

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C=OEster Carbonyl~170
CH₂ (ester ethyl)Methylene (B1212753)~61
CH₃ (ester ethyl)Methyl~14
C(OEt)₂Acetal Carbon~100
CH₂ (ethoxy)Methylene~59
CH₃ (ethoxy)Methyl~15

Research on Derivatives and Analogues of Ethyl 4,4 Diethoxypentanoate

Synthesis and Investigation of Related Diacetal Esters

Detailed studies on the synthesis and properties of diacetal esters closely related to Ethyl 4,4-diethoxypentanoate are not readily found in the surveyed literature. While general principles of ester and acetal (B89532) synthesis are well-established, specific experimental data, such as reaction conditions, yields, and spectroscopic analysis for these particular compounds, remain elusive.

Exploration of Homologues (e.g., Ethyl 4,4-Diethoxyoctanoate)

Specific research detailing the synthesis and investigation of homologues of this compound, such as Ethyl 4,4-diethoxyoctanoate, is not available in the reviewed scientific literature. Standard organic synthesis methodologies, like the Williamson ether synthesis for the alkoxy groups followed by esterification, could theoretically be applied. However, without published research, details on optimized reaction pathways, purification methods, and the characterization of such homologues are purely speculative.

A general synthetic approach could involve the reaction of a corresponding keto-ester with triethyl orthoformate in the presence of an acid catalyst to form the diethyl acetal. For instance, the synthesis of Ethyl 4,4-diethoxyoctanoate might start from ethyl 4-oxooctanoate.

Hypothetical Synthesis of Ethyl 4,4-Diethoxyoctanoate:

Reactants: Ethyl 4-oxooctanoate, Triethyl orthoformate, Ethanol (B145695), Acid catalyst (e.g., HCl, H₂SO₄)

Procedure: The keto-ester would be dissolved in ethanol, followed by the addition of triethyl orthoformate and a catalytic amount of acid. The reaction would likely be heated to drive the equilibrium towards the formation of the acetal by removing the water byproduct.

Workup: Neutralization of the acid catalyst, followed by extraction and purification via distillation or chromatography.

Without experimental data, a data table for physical and chemical properties cannot be compiled.

Synthesis and Reactivity of Functionally Substituted Analogues (e.g., Ethyl 2-cyano-5,5-diethoxypentanoate)

Similarly, specific literature on the synthesis and reactivity of functionally substituted analogues like Ethyl 2-cyano-5,5-diethoxypentanoate is not found. The introduction of a cyano group at the α-position to the ester suggests a synthetic route involving a Michael addition or a nucleophilic substitution. For example, a possible route could be the reaction of a suitable precursor with a cyanide source.

The reactivity of such a compound would be influenced by the presence of the electron-withdrawing cyano and ester groups, making the α-proton acidic and susceptible to deprotonation and subsequent alkylation or condensation reactions. The acetal group would likely remain stable under basic and neutral conditions but would be labile to acidic hydrolysis.

Development of Functionalized Derivatives for Specific Synthetic or Academic Applications

There is no specific information available in the public domain regarding the development of functionalized derivatives of this compound for particular synthetic or academic purposes. In principle, the ester and acetal functionalities could be modified to introduce other chemical handles. For instance, the ester could be reduced to an alcohol or converted to an amide. The acetal could be hydrolyzed to reveal a ketone, which could then undergo a variety of carbonyl-related reactions. However, without published research, any discussion of specific applications remains speculative.

Elucidation of Structure-Reactivity Relationships in Analogue Series

The absence of a series of synthesized and studied analogues of this compound in the available literature means that no structure-reactivity relationships have been elucidated. To establish such relationships, a systematic study involving the variation of the alkyl chain length (homologues) and the introduction of different functional groups would be necessary. Key parameters to investigate would include the rate of hydrolysis of the ester and acetal groups under various conditions, and the reactivity of the α-protons in the case of functionally substituted analogues. Such studies would provide valuable insights into the electronic and steric effects of different substituents on the reactivity of the molecule.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Catalytic Systems for Efficient Synthesis

The efficient synthesis of Ethyl 4,4-diethoxypentanoate and related levulinate ketals is critically dependent on the catalyst employed. The traditional use of homogeneous Brønsted acid catalysts is effective but hampered by issues of corrosion and catalyst recyclability. nih.gov Consequently, a significant research thrust is directed towards developing robust, recyclable, and environmentally benign heterogeneous catalysts.

A variety of solid acid catalysts have been investigated for the ketalization of ethyl levulinate, the direct precursor reaction. Zeolites, such as H-ZSM-5, H-Mordenite, H-β, and H-Y, are particularly attractive due to their high thermal and mechanical stability. nih.gov Studies have shown that the acidity and channel dimensions of zeolites can be correlated with their catalytic performance. nih.gov For instance, Na-β-zeolite has been reported to yield 99% of the corresponding ketal from ethyl levulinate and glycerol (B35011). kaust.edu.sanih.gov Another promising class of materials is metal-organic frameworks (MOFs). The iron(III)-based MOF, MIL-88A, has demonstrated good yields (85%) in the solventless ketalization of ethyl levulinate with glycerol at 120°C. nih.govresearchgate.net This catalyst can be recovered and recycled without significant loss of activity. nih.govresearchgate.net

Bio-based catalysts are also gaining traction in line with green chemistry principles. Cellulose (B213188) sulfuric acid (CSA), derived from cellulose, has been successfully used as a sustainable and recyclable heterogeneous acid catalyst for producing levulinate ester ketals in nearly quantitative yields. kaust.edu.sanih.gov Other investigated solid acids include niobium phosphate (B84403) and the ion-exchange resin Amberlyst-70, which have shown high conversion rates for the ketalization of ethyl levulinate with diols. researchgate.net The development of these novel catalytic systems is crucial for creating economically feasible and environmentally sustainable processes for producing levulinate-derived chemicals. nih.gov

Catalyst SystemReactantsKey FindingsYield (%)Reference
Zeolites (H-ZSM-5, H-β, etc.)Ethyl Levulinate and GlycerolHigh catalytic activity; performance correlated with acidity and channel dimensions.- nih.gov
Na-β-zeoliteEthyl Levulinate and GlycerolAchieved high yield with azeotropic water removal.99 kaust.edu.sanih.gov
MIL-88A (Iron-based MOF)Ethyl Levulinate and GlycerolGood yields under solventless conditions; catalyst is recyclable.85 nih.govresearchgate.net
Cellulose Sulfuric Acid (CSA)Ethyl Levulinate and Ethylene Glycol/1,3-PropanediolEfficient and recyclable bio-based catalyst; near quantitative yields.~100 kaust.edu.sanih.gov
Niobium PhosphateEthyl Levulinate and Ethylene GlycolGood activity and recyclability; achieved 100% selectivity to the ketal product.- researchgate.net
Amberlyst-70Ethyl Levulinate and Ethylene GlycolHigh ethyl levulinate conversion (87%).- researchgate.net

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanism is paramount for optimizing catalytic processes. The synthesis of this compound is a subset of ketalization reactions, which are known to be reversible equilibrium processes. nih.gov The removal of the water byproduct is a critical step to drive the reaction toward ketal formation. nih.gov While the general mechanism involves the acid-catalyzed addition of an alcohol to a ketone, the specific steps, intermediates, and the role of the catalyst surface are areas of active investigation.

Future research will increasingly rely on advanced in situ spectroscopic techniques to probe these mechanisms under actual reaction conditions. Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the changes in functional groups in real-time, allowing for the identification of key intermediates and the tracking of reaction kinetics. mdpi.com For example, the disappearance of the ketone carbonyl band of ethyl levulinate and the appearance of C-O bands associated with the ketal can be continuously monitored. mdpi.com Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture throughout the process. mdpi.com The use of dynamic NMR experiments, for instance, can elucidate conformational changes and interconversion rates of molecules involved in the catalytic cycle.

These advanced analytical methods will enable researchers to build more accurate mechanistic models, identify rate-limiting steps, and understand catalyst deactivation pathways. This knowledge is crucial for designing more efficient catalysts and optimizing reaction conditions to maximize yield and selectivity.

Exploration of New Reaction Pathways for Diversified Bio-Derived Chemicals

This compound is not only a valuable product in its own right but also a critical intermediate in the synthesis of other bio-derived chemicals. Its bifunctional nature, inherited from levulinic acid, allows for a diverse range of subsequent transformations. researchgate.net The exploration of new reaction pathways starting from this platform molecule is a key research direction for expanding the bio-refinery concept.

A significant example is the synthesis of ethyl-4-ethoxypentanoate (EEP), a promising biofuel additive. researchgate.net Research has shown that EEP can be produced via a tandem acetalization-hydrogenolysis process where ethyl levulinate is first converted to this compound (the intermediate), which is then hydrogenolyzed. researchgate.net This pathway, utilizing a dual-function catalyst system such as Pd/SiO2-C combined with an acidic co-catalyst like beta zeolite, can achieve high yields of EEP (93%) at 100% ethyl levulinate conversion. researchgate.net

This strategy of using the ketal as a protective group or as a reactive intermediate opens up possibilities for synthesizing a wide array of valuable chemicals. By varying the alcohol used in the initial ketalization or by exploring different downstream reactions (e.g., hydrogenation, oxidation, polymerization), a portfolio of sustainable solvents, fuel additives, polymer precursors, and surfactants can be developed from levulinic acid esters. researchgate.netrsc.org

Starting MaterialIntermediateReaction PathwayFinal ProductPotential ApplicationReference
Ethyl LevulinateThis compoundTandem Acetalization-HydrogenolysisEthyl-4-ethoxypentanoate (EEP)Biofuel / Fuel Additive researchgate.net
Ethyl LevulinateEthyl levulinate glycerol ketalKetalization with GlycerolEthyl 3-(4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoateSolvent, Plasticizer, Polymer Precursor nih.govnih.gov
Ethyl LevulinateEthyl levulinate 1,2-dodecanediol (B74227) ketalKetalization with 1,2-dodecanediolLong-chain ketal esterBio-degradable Surfactant researchgate.net

Integration of Computational and Experimental Approaches for Rational Design and Optimization of Chemical Processes

The synergy between computational modeling and experimental work provides a powerful tool for accelerating the development of efficient chemical processes. In the context of this compound synthesis, this integration is crucial for rational catalyst design and process optimization.

Kinetic modeling is a key area where this integration is applied. By conducting experiments under various conditions (e.g., temperature, reactant ratio, catalyst loading), researchers can gather data to develop and validate kinetic models. kaust.edu.samdpi.com For reactions involving ethyl levulinate, models based on mechanisms like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) framework have been used to describe the reaction kinetics over solid acid catalysts. researchgate.net Such models can help determine important parameters like activation energy, which was found to be 77.33 kJ/mol for the conversion of ethyl levulinate to γ-valerolactone (a related reaction) over a Zr-Beta catalyst. mdpi.com This information is invaluable for reactor design and scaling up the process.

Furthermore, computational chemistry tools, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms at the molecular level. These calculations can elucidate the adsorption energies of reactants, the structure of transition states, and the energy barriers for different reaction pathways on a catalyst's surface. This molecular-level insight can guide the rational design of new catalysts with enhanced activity and selectivity. By combining these computational predictions with experimental validation, the catalyst development cycle can be significantly shortened, leading to faster implementation of sustainable technologies for producing bio-derived chemicals like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4,4-diethoxypentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of levulinic acid derivatives or acetalization of ethyl levulinate. Optimization involves adjusting catalyst concentration (e.g., acid catalysts like H₂SO₄), solvent polarity, and temperature. For example, acetalization with ethanol under reflux (70–80°C) using p-toluenesulfonic acid as a catalyst can yield >85% purity. Design of Experiments (DoE) approaches, such as response surface methodology, help identify optimal molar ratios of reactants (e.g., levulinic acid:ethanol ≈ 1:3) . Purification via fractional distillation (boiling point ~335°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and ester carbonyl (δ 170–175 ppm in ¹³C).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹).
  • GC-MS : Fragmentation patterns confirm molecular ion [M⁺] at m/z 218 (C₁₁H₂₂O₄) and characteristic cleavages (e.g., loss of ethoxy groups).
    Cross-referencing with databases (e.g., PubChem, ECHA) validates assignments .

Q. What protocols ensure purity during synthesis, and how are impurities identified?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-FID. Common impurities include unreacted levulinic acid or diethyl ether byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolytic degradation. Residual solvents are quantified using headspace GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acetal hydrolysis or nucleophilic substitutions. Solvent effects are simulated via COSMO-RS. Molecular docking studies assess interactions with enzymes (e.g., lipases for ester cleavage). Software like Gaussian or ORCA generates reaction coordinates and activation energies .

Q. What strategies resolve contradictions in thermodynamic data obtained from different analytical methods?

  • Methodological Answer : Discrepancies in enthalpy (ΔH) or entropy (ΔS) values require error propagation analysis and Bland-Altman plots. Calorimetry (DSC) data should be cross-validated with computational results (e.g., Gibbs free energy from DFT). Systematic reviews of literature data (e.g., Reaxys, SciFinder) identify outliers, while meta-analysis techniques quantify uncertainty .

Q. How can this compound be applied in pH-responsive drug delivery systems?

  • Methodological Answer : The compound’s acetal groups undergo hydrolysis under acidic conditions (e.g., tumor microenvironments). It can serve as a linker in polymer-drug conjugates (e.g., HPMA copolymers). In vitro release studies (pH 5.0 vs. 7.4 buffer, HPLC quantification) validate responsiveness. Cytotoxicity assays (MTT on HeLa cells) ensure biocompatibility .

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